molecular formula C15H22ClNO4S B5463511 4-(4-Chloro-3-propoxybenzenesulfonyl)-2,6-dimethylmorpholine

4-(4-Chloro-3-propoxybenzenesulfonyl)-2,6-dimethylmorpholine

Cat. No.: B5463511
M. Wt: 347.9 g/mol
InChI Key: SNNKGKDZWVSKPM-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-propoxybenzenesulfonyl)-2,6-dimethylmorpholine is a synthetic organic compound It is characterized by the presence of a morpholine ring substituted with a sulfonyl group, a chloro group, and a propoxy group on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-propoxybenzenesulfonyl)-2,6-dimethylmorpholine typically involves multiple steps:

    Formation of the Benzene Derivative: The starting material, 4-chloro-3-propoxybenzene, is synthesized through the reaction of 4-chlorophenol with propyl bromide in the presence of a base.

    Sulfonylation: The benzene derivative undergoes sulfonylation using chlorosulfonic acid to introduce the sulfonyl group.

    Morpholine Ring Formation: The sulfonylated benzene derivative is then reacted with 2,6-dimethylmorpholine under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-propoxybenzenesulfonyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions.

    Hydrolysis: The propoxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amine derivative of the compound.

Scientific Research Applications

4-(4-Chloro-3-propoxybenzenesulfonyl)-2,6-dimethylmorpholine may have various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-propoxybenzenesulfonyl)-2,6-dimethylmorpholine would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-3-methoxybenzenesulfonyl)-2,6-dimethylmorpholine
  • 4-(4-Chloro-3-ethoxybenzenesulfonyl)-2,6-dimethylmorpholine
  • 4-(4-Chloro-3-butoxybenzenesulfonyl)-2,6-dimethylmorpholine

Uniqueness

4-(4-Chloro-3-propoxybenzenesulfonyl)-2,6-dimethylmorpholine is unique due to the specific combination of substituents on the benzene ring and the morpholine ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-(4-chloro-3-propoxyphenyl)sulfonyl-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO4S/c1-4-7-20-15-8-13(5-6-14(15)16)22(18,19)17-9-11(2)21-12(3)10-17/h5-6,8,11-12H,4,7,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNKGKDZWVSKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CC(OC(C2)C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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